3-(1,3-Benzoxazol-5-yl)propanoic acid
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Overview
Description
3-(1,3-Benzoxazol-5-yl)propanoic acid is a compound with the molecular formula C10H9NO3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring attached to a propanoic acid group . The InChI code for this compound is 1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 191.19 . It is a powder at room temperature . The melting point of this compound is between 125-126 degrees Celsius .Scientific Research Applications
Synthesis and Antioxidant Properties
3-(1,3-Benzoxazol-5-yl)propanoic acid has been studied for its role in the synthesis of various compounds with potential antioxidant properties. One study focused on developing methods for synthesizing derivatives of this compound and evaluating their antioxidant activity. The physical-chemical properties of the synthesized compounds were also investigated, highlighting the compound's utility in creating substances with potential health benefits (Dovbnya et al., 2022).
Molecular Geometry and Vibrational Frequencies
Research has been conducted on the molecular geometry and vibrational frequencies of this compound derivatives, using advanced computational methods. This study provides insights into the structural and spectral properties of these compounds, which is crucial for understanding their behavior in various applications (Arslan et al., 2007).
Synthesis of Pyrido[2,3-d]pyrimidines and Amides
Another significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine. This highlights its role in producing various compounds with potential pharmaceutical applications (Harutyunyan et al., 2015).
Antimicrobial Activity
The compound has also been utilized in the synthesis of new derivatives with antimicrobial activity. Studies have shown that certain derivatives exhibit a broad spectrum of activity against bacteria and fungi, indicating its relevance in developing new antimicrobial agents (Balaswamy et al., 2012).
Photophysical Properties
Research into the photophysical properties of derivatives of this compound has been conducted, revealing their potential use in biophysical studies. These studies focus on understanding the fluorescent properties of these compounds, which could have applications in imaging and diagnostics (Guzow et al., 2013).
Safety and Hazards
The safety information for 3-(1,3-Benzoxazol-5-yl)propanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
3-(1,3-benzoxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)4-2-7-1-3-9-8(5-7)11-6-14-9/h1,3,5-6H,2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBKIXQFIKSODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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